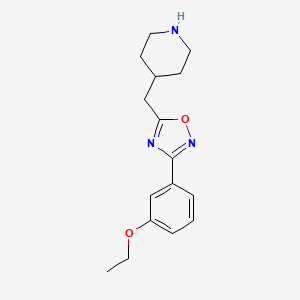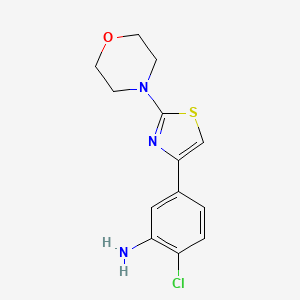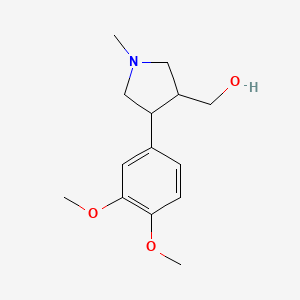
(4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol is an organic compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution of the pyrrolidine ring with a 3,4-dimethoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using a suitable reagent, such as 3,4-dimethoxybenzyl chloride.
Addition of the Hydroxymethyl Group: The final step involves the introduction of the hydroxymethyl group through a reduction reaction. This can be achieved using a reducing agent, such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its effects on the central nervous system and its potential as a therapeutic agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)ethanol
- (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)propanol
- (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)butanol
Uniqueness
(4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
[4-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C14H21NO3/c1-15-7-11(9-16)12(8-15)10-4-5-13(17-2)14(6-10)18-3/h4-6,11-12,16H,7-9H2,1-3H3 |
InChIキー |
XHXDOFSAVHGMOV-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C(C1)C2=CC(=C(C=C2)OC)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate](/img/structure/B11795440.png)
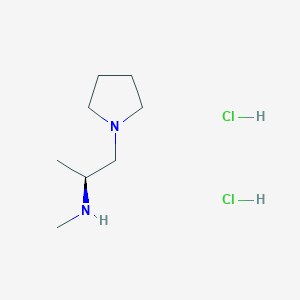
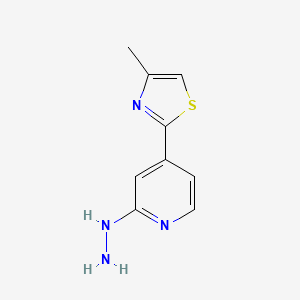
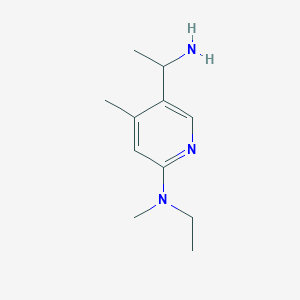

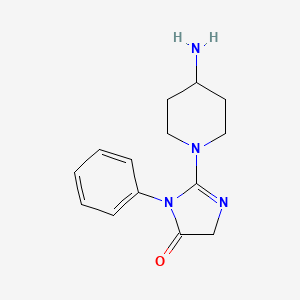
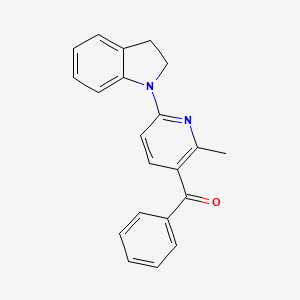
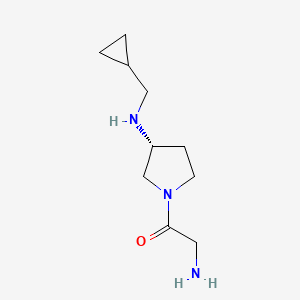
![2-Bromo-5-(2-fluorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795507.png)
